Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
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Overview
Description
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties It features a benzene ring substituted with four chlorine atoms and two ester groups, making it a derivative of tetrachlorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with diprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions include tetrachlorobenzene derivatives with modified functional groups, such as hydroxyl, carboxyl, or alkoxy groups .
Scientific Research Applications
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The chlorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Diprop-2-en-1-yl benzene-1,2-dicarboxylate
- 2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid
- Dichloro (diprop-2-en-1-yl)silane
Uniqueness
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to the presence of both ester and chlorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which are advantageous in synthetic and industrial processes .
Properties
CAS No. |
10497-32-2 |
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Molecular Formula |
C14H10Cl4O4 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H10Cl4O4/c1-3-5-21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
YHFWYXGMKOQXFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCC=C)Cl)Cl |
Origin of Product |
United States |
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